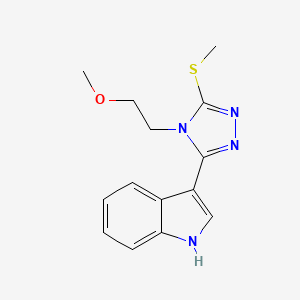![molecular formula C13H14N4OS2 B11251571 2-(Methylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11251571.png)
2-(Methylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide is a complex organic compound featuring a benzamide core linked to a triazolo-thiazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the triazolo-thiazine ring system, which is then coupled with a benzamide derivative.
-
Formation of the Triazolo-Thiazine Ring
Starting Materials: 4-amino-5-mercapto-1,2,4-triazole and an appropriate aldehyde.
Reaction Conditions: Reflux in ethanol with a catalytic amount of piperidine.
Product: 5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazine.
-
Coupling with Benzamide
Starting Materials: The synthesized triazolo-thiazine and 2-(methylsulfanyl)benzoyl chloride.
Reaction Conditions: Stirring in anhydrous dichloromethane with a base such as triethylamine.
Product: this compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalyst Optimization: Using more effective catalysts to increase reaction rates.
Purification Techniques: Employing advanced purification methods such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.
Products: Oxidized derivatives of the methylsulfanyl group.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms of the triazolo-thiazine ring or the benzamide moiety.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents like dimethylformamide (DMF).
Products: Substituted derivatives at the benzamide or triazolo-thiazine positions.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(Methylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide has shown potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, making it a candidate for drug development.
Medicine
In medicinal research, this compound is being explored for its potential anti-cancer properties. Studies have indicated that it can inhibit the growth of certain cancer cell lines by interfering with cellular pathways critical for cancer cell survival .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 2-(Methylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazolo-thiazine moiety can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(Methylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiadiazol-3-YL}benzamide
- 2-(Methylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]oxazin-3-YL}benzamide
Uniqueness
Compared to similar compounds, 2-(Methylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide exhibits unique structural features that enhance its binding affinity to specific molecular targets. This makes it a more potent candidate for therapeutic applications, particularly in targeting specific enzymes involved in disease pathways.
特性
分子式 |
C13H14N4OS2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C13H14N4OS2/c1-19-10-6-3-2-5-9(10)11(18)14-12-15-16-13-17(12)7-4-8-20-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,15,18) |
InChIキー |
UZGQQINYOYUFFG-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1C(=O)NC2=NN=C3N2CCCS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11251498.png)
![8-{[4-(2-Fluorophenyl)piperazino]sulfonyl}-1-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11251503.png)
![2-cyclopentyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)acetamide](/img/structure/B11251506.png)
![6-allyl-N-(2-isopropyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251512.png)
![N-(3-Chlorophenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide](/img/structure/B11251514.png)
![6,7-dimethyl-N-(2,4,6-trimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251518.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenylbutanamide](/img/structure/B11251520.png)
![methyl 4-({[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}methyl)benzoate](/img/structure/B11251527.png)

![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251541.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11251554.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)cyclopentanamine](/img/structure/B11251566.png)
![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11251572.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B11251578.png)
